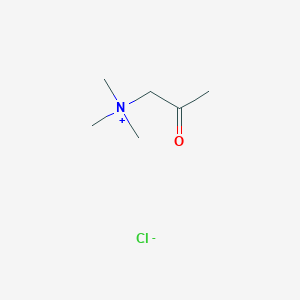

Trimethyl(2-oxopropyl)azanium chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83556. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trimethyl(2-oxopropyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14NO.ClH/c1-6(8)5-7(2,3)4;/h5H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTQEKRZRYAIDV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30637545 | |

| Record name | N,N,N-Trimethyl-2-oxopropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30637545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54541-46-7 | |

| Record name | NSC83556 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83556 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N,N-Trimethyl-2-oxopropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30637545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of Trimethyl(2-oxopropyl)azanium chloride

Executive Summary

Trimethyl(2-oxopropyl)azanium chloride , commonly referred to as Acetonyltrimethylammonium chloride , is a functionalized quaternary ammonium salt utilized as a synthetic intermediate in the preparation of carnitine analogs, cholinergic agonists, and phase-transfer catalysts.

This guide details the synthesis via the Menshutkin reaction —an

Part 1: Chemical Identity & Strategic Importance

| Property | Detail |

| IUPAC Name | This compound |

| Common Name | Acetonyltrimethylammonium chloride |

| Formula | |

| Molecular Weight | 151.63 g/mol |

| Structure | |

| Key Reactivity | Electrophilic carbonyl (susceptible to reduction); Quaternary nitrogen (permanently charged). |

| Solubility | Highly soluble in water/ethanol; Insoluble in ether/benzene.[1] |

Strategic Application:

In drug development, this molecule serves as a critical isostere for acetylcholine and a precursor for

Part 2: Mechanistic Principles

The synthesis proceeds via an

Mechanistic Pathway (DOT Visualization)

Figure 1: The

Part 3: Experimental Protocol

Safety Engineering (Critical)

-

Chloroacetone: Severe lachrymator and skin irritant. Must be handled in a high-efficiency fume hood. Neutralizing agents (ammonia or dilute NaOH) should be available for spills.

-

Trimethylamine: Flammable gas/liquid with a low boiling point (

). Use a dry-ice condenser or sealed pressure tube if using neat amine. -

Exotherm: The reaction is highly exothermic. Runaway temperature leads to polymerization of chloroacetone (darkening of solution).

Reagents & Stoichiometry

| Reagent | Equiv. | Role | Notes |

| Chloroacetone | 1.0 | Electrophile | Distill before use if dark/polymerized. |

| Trimethylamine | 1.1 - 1.2 | Nucleophile | Use 33% wt solution in EtOH or anhydrous gas. |

| Diethyl Ether | Solvent | Medium | Anhydrous; promotes precipitation of product. |

| Acetone | Solvent | Alt.[2][3] Medium | Used if high purity crystals are required (recrystallization). |

Step-by-Step Methodology

Method A: Anhydrous Precipitation (Recommended for High Purity)

-

System Setup:

-

Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a dry-ice/acetone reflux condenser.

-

Flush the system with dry nitrogen (

).[4]

-

-

Solvent Charge:

-

Charge the flask with 100 mL of anhydrous Diethyl Ether .

-

Cool the solvent bath to

using an ice/salt or acetone/dry-ice bath.

-

-

Amine Addition:

-

Introduce Trimethylamine (0.12 mol) . If using gas, bubble slowly into the cold ether. If using ethanolic solution, add via syringe.

-

-

Electrophile Addition (The Critical Step):

-

Dissolve Chloroacetone (0.10 mol, 9.25 g) in 20 mL of diethyl ether.

-

Add this solution dropwise over 45-60 minutes .

-

Expert Insight: Rapid addition causes localized heating, leading to colored impurities. Maintain internal temp

.

-

-

Reaction Phase:

-

A white precipitate will form immediately.

-

Allow the mixture to warm to Room Temperature (RT) naturally.

-

Stir for 12-16 hours to ensure completion.

-

-

Isolation:

-

Filter the white solid under an inert atmosphere (Schlenk line filtration or rapid vacuum filtration).

-

Wash the cake

with cold anhydrous ether to remove unreacted chloroacetone.

-

-

Drying:

-

Dry in a vacuum desiccator over

for 24 hours. The product is extremely hygroscopic .[1]

-

Workflow Logic

Figure 2: Operational workflow emphasizing temperature control and isolation.

Part 4: Analytical Validation

To validate the synthesis, confirm the structure using Proton NMR (

| Signal | Chemical Shift ( | Multiplicity | Integration | Assignment |

| 3.40 - 3.45 | Singlet (s) | 9H | Trimethylammonium head group. | |

| 2.30 - 2.35 | Singlet (s) | 3H | Methyl ketone (terminal). | |

| 4.90 - 5.05 | Singlet (s) | 2H | Methylene bridge (highly deshielded). |

Note: Spectra should be taken in

Melting Point:

-

Expected:

(Decomposes). -

Diagnostic: A lower melting point indicates moisture contamination (hydrate formation).

Part 5: Troubleshooting & Optimization

Common Failure Modes

-

Product is an Oil/Goo:

-

Cause: Moisture ingress. The chloride salt is deliquescent.[3]

-

Fix: Recrystallize from boiling anhydrous ethanol/acetone mix; dry strictly under high vacuum.

-

-

Product is Brown/Pink:

-

Cause: Polymerization of chloroacetone due to heat or light exposure.

-

Fix: Distill chloroacetone prior to use; exclude light; keep reaction cold during addition.

-

Storage

Store in a tightly sealed amber vial under argon at

References

-

Organic Syntheses , Coll. Vol. 4, p. 84 (1963); Vol. 34, p. 1 (1954). General procedure for quaternization of amines.

-

National Center for Biotechnology Information (2024) . PubChem Compound Summary for CID 13836605, Acetonyltrimethylammonium chloride.

-

ScienceMadness Library . Discussion on Chloroacetone Synthesis and Reactivity (Menshutkin Conditions).

-

Ataman Chemicals . Technical Data Sheet: Trimethylammonium Chloride and Derivatives.

Sources

An In-depth Technical Guide to the Physical Properties of Trimethyl(2-oxopropyl)azanium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl(2-oxopropyl)azanium chloride, also known as acetonyltrimethylammonium chloride, is a quaternary ammonium salt with the chemical formula C6H14ClNO.[1] As a member of the diverse family of quaternary ammonium compounds (QACs), it possesses structural features that suggest a range of potential applications in biomedical research and pharmaceutical development. QACs are characterized by a central positively charged nitrogen atom bonded to four organic groups, which imparts them with cationic properties and the ability to interact with negatively charged cell membranes.[2] This structural motif is the basis for the broad-spectrum antimicrobial activity and surfactant properties exhibited by many QACs.

This technical guide provides a comprehensive overview of the known and anticipated physical properties of this compound. It is intended to serve as a foundational resource for researchers and developers, offering insights into its molecular characteristics and providing standardized protocols for its experimental characterization. While specific experimental data for some properties of this particular molecule are not widely available in the public domain, this guide leverages established methodologies for analogous compounds to provide a robust framework for its scientific investigation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. These properties govern its behavior in various environments and are critical for formulation, delivery, and biological activity.

Molecular Identity and Structure

The identity of this compound is unequivocally established by its Chemical Abstracts Service (CAS) Registry Number: 54541-46-7 . Its molecular formula is C6H14ClNO , and it has a molecular weight of 151.63 g/mol .[1]

The chemical structure consists of a central nitrogen atom quaternized with three methyl groups and a 2-oxopropyl (acetonyl) group. The positive charge on the nitrogen atom is balanced by a chloride counter-ion.

Figure 1: Chemical structure of this compound.

Summary of Physical Properties

| Property | Value | Source |

| CAS Number | 54541-46-7 | [1] |

| Molecular Formula | C6H14ClNO | [1] |

| Molecular Weight | 151.63 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature | General property of similar QACs |

| Melting Point | Not available | - |

| Boiling Point | Not available (likely decomposes) | General property of similar QACs |

| Solubility | Expected to be soluble in water and polar organic solvents. | General property of similar QACs |

| Spectral Data | NMR, HPLC, LC-MS data may be available from commercial suppliers. | [3] |

Experimental Protocols for Physical Characterization

To facilitate further research, this section provides detailed, step-by-step methodologies for determining the key physical properties of this compound. These protocols are based on standard laboratory practices for the characterization of quaternary ammonium salts.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity. For crystalline solids, a sharp melting point range is indicative of high purity.

Figure 2: Workflow for Melting Point Determination.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the this compound sample is thoroughly dried to remove any residual solvent. Finely grind a small amount of the crystalline solid using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of a melting point apparatus.

-

Heating and Observation: Begin heating the apparatus. For an unknown compound, a rapid heating rate can be used to determine an approximate melting range. For a more precise measurement, repeat the experiment with a fresh sample, heating rapidly to about 20°C below the approximate melting point, and then reduce the heating rate to 1-2°C per minute.

-

Data Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range represents the melting point of the compound.

Determination of Solubility

Solubility is a crucial parameter for any compound intended for biological or pharmaceutical applications, as it dictates how the compound can be formulated and how it will behave in an aqueous physiological environment. Quaternary ammonium salts are generally soluble in water and other polar solvents.

Figure 3: Workflow for Solubility Determination.

Step-by-Step Methodology:

-

Solvent Selection: Prepare a series of test tubes or vials, each containing a precisely measured volume (e.g., 1 mL) of a different solvent. A range of solvents with varying polarities should be tested, including water, ethanol, methanol, acetone, and a non-polar solvent like hexane.

-

Incremental Addition: To each tube, add a small, pre-weighed amount of this compound (e.g., 10 mg).

-

Agitation and Observation: Vigorously shake or vortex each tube for a set period (e.g., 1-2 minutes) at a controlled temperature (typically room temperature, 25°C). After agitation, allow any undissolved solid to settle and visually inspect the solution.

-

Qualitative Assessment:

-

Soluble: If the entire solid dissolves.

-

Slightly Soluble: If a significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: If the solid does not appear to dissolve.

-

-

Quantitative Determination (for soluble or slightly soluble cases): To determine the precise solubility, continue adding pre-weighed increments of the compound to the solvent until saturation is reached (i.e., a small amount of solid remains undissolved after prolonged agitation). The total mass of the compound dissolved in the known volume of solvent at that temperature represents its solubility. This can be expressed in units such as g/L or mol/L.

Spectroscopic Characterization (Nuclear Magnetic Resonance - NMR)

While specific NMR data for this compound is not publicly available, ¹H and ¹³C NMR spectroscopy would be the primary methods for confirming its structure.

Expected ¹H NMR Spectral Features:

-

A singlet corresponding to the nine equivalent protons of the three methyl groups attached to the nitrogen atom.

-

A singlet corresponding to the protons of the methyl group of the acetonyl moiety.

-

A singlet corresponding to the methylene protons adjacent to the quaternary nitrogen.

General Protocol for NMR Sample Preparation:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry NMR tube.

-

Analysis: Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

Synthesis of this compound

A plausible synthetic route to this compound involves the quaternization of trimethylamine with a suitable haloacetone, such as chloroacetone or bromoacetone. This is a standard method for the synthesis of quaternary ammonium salts.

Figure 4: Representative Synthesis Workflow.

Representative Synthetic Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve trimethylamine in a suitable solvent such as acetonitrile or acetone.

-

Addition of Haloacetone: Slowly add an equimolar amount of chloroacetone to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours to ensure the completion of the quaternization reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: As the reaction proceeds, the quaternary ammonium salt, being less soluble in the organic solvent, will precipitate out of the solution. Cool the reaction mixture to enhance precipitation. Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent to remove any unreacted starting materials.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture, such as ethanol/ether or methanol/acetone, to yield the pure this compound.

-

Drying and Characterization: Dry the purified product under vacuum. Confirm the identity and purity of the synthesized compound using techniques such as NMR spectroscopy, infrared (IR) spectroscopy, and melting point determination.

Potential Applications in Research and Drug Development

Quaternary ammonium compounds are a well-established class of molecules with a wide array of applications in the pharmaceutical and biomedical fields. While specific studies on this compound are limited, its structural features suggest potential utility in several areas:

-

Antimicrobial Research: Many QACs exhibit potent antimicrobial activity against a broad spectrum of bacteria, fungi, and viruses. This compound could be investigated as a potential antiseptic or disinfectant.

-

Drug Delivery: The cationic nature of QACs allows them to interact with negatively charged biological membranes, making them potential candidates for use in drug delivery systems to enhance cellular uptake.

-

Organic Synthesis: As a quaternary ammonium salt, it can potentially serve as a phase-transfer catalyst in various organic reactions, facilitating the reaction between reactants in immiscible phases.

-

Development of Novel Therapeutics: The unique combination of a quaternary ammonium head group and a ketone functionality could be explored for the development of novel therapeutic agents with specific biological targets.

Conclusion

This compound is a quaternary ammonium salt with potential applications in various scientific domains. This guide has provided a comprehensive overview of its known physicochemical properties and has outlined standardized experimental protocols for its further characterization. While there is a need for more extensive experimental data to fully elucidate its properties, the information and methodologies presented herein offer a solid foundation for researchers and drug development professionals to unlock the potential of this intriguing molecule.

References

-

PubChem. Trimethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride. [Link]

-

Pharmaffiliates. N,N,N-Trimethyl-2-oxo-1-propanaminium Chloride. [Link]

-

Ataman Kimya. TRIMETHYLAMMONIUM CHLORIDE. [Link]

-

NIST. (3-Carboxy-2-hydroxypropyl)trimethylammonium chloride. [Link]

-

Santos, et al. TRIMETHYLAMMONIUM CHLORIDE. [Link]

-

Global Substance. TETRAMETHYLAMMONIUM CHLORIDE. [Link]

-

PubChem. Caprylyltrimethylammonium chloride. [Link]

-

Cheméo. Chemical Properties of Tetramethylammonium chloride (CAS 75-57-0). [Link]

-

Chemsrc. CAS#:2365-13-1 | trimethyl(2-propanoyloxyethyl)azanium,chloride. [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: Behenyl trimethyl ammonium chloride. [Link]

- Google Patents. CN1187484A - Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride.

-

ResearchGate. Synthesis and characterization of poly (benzyl trimethyl ammonium chloride) ionic polymer | Request PDF. [Link]

Sources

potential applications of Trimethyl(2-oxopropyl)azanium chloride in polymer chemistry

An In-depth Technical Guide to the Potential Applications of Trimethyl(2-oxopropyl)azanium chloride in Polymer Chemistry

Introduction: Unveiling a Bifunctional Reagent for Advanced Polymer Design

This compound, also known as acetonyltrimethylammonium chloride, is a unique chemical entity possessing two distinct and highly valuable functional groups within a single, compact structure: a quaternary ammonium salt (QAS) and a ketone. The QAS group imparts a permanent, pH-independent positive charge, a feature widely exploited for creating materials with antimicrobial, antistatic, and flocculating properties.[1][2] The ketone group, on the other hand, serves as a versatile chemical handle for covalent modification through reactions with nucleophiles like primary amines and hydrazines.[3][4]

This molecule is structurally analogous to Girard's Reagent T, a class of compounds renowned for their ability to react with carbonyl compounds to form stable hydrazone derivatives.[5][6][7] This established reactivity forms the bedrock of its potential in polymer science. While not a widely commercialized polymer building block itself, its bifunctional nature presents a compelling platform for three primary applications: as a potent agent for post-polymerization modification, as a precursor to novel functional monomers, and as a specialized tool for polymer analytics. This guide will explore the scientific basis for these applications, providing both theoretical grounding and practical, field-proven methodologies for researchers and scientists.

Core Application: Cationic Functionalization via Post-Polymerization Modification (PPM)

The most immediate and powerful application of this compound is as a reagent for the post-polymerization modification (PPM) of polymers. PPM is a versatile strategy that allows for the introduction of specific functionalities onto a pre-synthesized polymer backbone, enabling precise control over the final material properties without needing to develop entirely new polymerization routes.[3][8]

The Underlying Chemistry: Hydrazone and Imine Formation

The core of this application lies in the selective reaction of the ketone moiety of this compound with complementary functional groups on a polymer chain. The most robust and widely used of these reactions is the formation of a hydrazone linkage by reacting the ketone with a polymer bearing hydrazide groups. This reaction is highly efficient and forms a hydrolytically stable bond under neutral to slightly acidic conditions.[3]

Alternatively, the ketone can react with primary amine groups on a polymer to form an imine (Schiff base). While imines can be susceptible to hydrolysis, they can be converted to stable secondary amines through a subsequent reduction step (reductive amination).[3]

The result of this modification is the covalent attachment of the Trimethyl(2-oxopropyl)azanium moiety as a pendant group on the polymer chain, effectively transforming a neutral or anionic polymer into a cationic polyelectrolyte.

Diagram of Cationic Modification via Hydrazone Formation

Caption: Reaction schematic for cationic polymer synthesis using this compound.

Impact of Cationic Functionalization

The introduction of pendant QAS groups can profoundly alter a polymer's properties, opening up a range of high-value applications:

| Property Conferred | Application Area | Rationale |

| Antimicrobial Activity | Medical devices, dental resins, antibacterial coatings | The positive charge on the QAS group interacts with and disrupts the negatively charged cell membranes of bacteria and fungi, leading to cell death.[1][2] |

| Flocculation | Water treatment, mining | The cationic polymer can neutralize the negative surface charges of suspended particles in water, causing them to aggregate and settle out.[9] |

| Antistatic Properties | Packaging films, electronic component handling | The ionic nature of the QAS groups helps to dissipate static electrical charges from the surface of insulating polymers. |

| Gene Delivery | Biotechnology, pharmaceuticals | Cationic polymers can form complexes with negatively charged DNA or RNA, facilitating their entry into cells.[10] |

Experimental Protocol: Cationic Modification of a Hydrazide-Functionalized Polymer

This protocol describes a general procedure for modifying a copolymer of acrylamide and acryloyl hydrazide.

1. Materials:

-

Poly(acrylamide-co-acryloyl hydrazide) (1.0 g, assuming 10 mol% hydrazide content)

-

This compound (1.5 molar equivalents relative to hydrazide groups)

-

Anhydrous Methanol (50 mL)

-

Glacial Acetic Acid (0.5 mL, as catalyst)

-

Dialysis tubing (MWCO suitable for the polymer)

-

Deionized water

2. Procedure:

-

Dissolve the poly(acrylamide-co-acryloyl hydrazide) in 40 mL of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and condenser. Gentle heating may be required.

-

In a separate vial, dissolve the this compound in 10 mL of anhydrous methanol.

-

Once the polymer is fully dissolved, add the glacial acetic acid to the flask.

-

Add the solution of this compound dropwise to the polymer solution while stirring.

-

Heat the reaction mixture to 50-60°C and allow it to react for 12-24 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by taking small aliquots and analyzing via ¹H NMR, looking for the disappearance of the hydrazide proton signals and the appearance of new signals corresponding to the hydrazone and the trimethylammonium protons.

-

After the reaction is complete, cool the solution to room temperature.

-

Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 48 hours, changing the water every 6-8 hours to remove unreacted reagents and solvent.

-

Freeze-dry the purified polymer solution to obtain the final cationic polymer as a white, fluffy solid.

3. Characterization:

-

¹H NMR: Confirm the presence of the trimethylammonium signal (a sharp singlet around 3.2 ppm) and the hydrazone C=N-NH proton.

-

FTIR: Look for the appearance of a C=N stretching vibration (around 1640 cm⁻¹) and the characteristic peaks of the QAS group.

-

Elemental Analysis: An increase in the nitrogen and chlorine content will confirm successful modification.

Potential Application: A Precursor to Dual-Functional Monomers

While this compound is not directly polymerizable, it can be readily converted into a novel monomer that carries both the cationic charge and the reactive ketone handle. This would allow for the direct synthesis of polymers with these built-in functionalities.

Hypothetical Monomer Synthesis

A polymerizable vinyl group can be introduced by reacting the ketone with a molecule containing both a hydrazide and a polymerizable group, such as methacryloyl hydrazide. This reaction would form a monomer with a methacrylate head for polymerization and a pendant QAS group.

Diagram of Monomer Synthesis and Subsequent Polymerization

Caption: Conceptual workflow for creating and polymerizing a dual-functional monomer.

Polymers synthesized from such a monomer would be inherently cationic.[11][12] Furthermore, the original ketone functionality, now masked as a hydrazone, could potentially be regenerated or used in orthogonal click-chemistry reactions, offering a platform for creating complex, multi-functional materials.

Potential Application: A Tool for Polymer Analytics

Leveraging its heritage as a Girard's Reagent, this compound can be employed as a derivatizing agent for the quantification of aldehyde or ketone groups within a polymer structure.[6][13] The introduction of ketone groups into polymers is a growing field for creating materials that are, for example, photodegradable or available for further modification.[8][14][15]

Workflow for Quantifying Ketone Groups in a Polymer

Caption: Analytical workflow for polymer ketone quantification.

In this workflow, a known mass of the ketone-containing polymer is reacted with an excess of this compound. After the reaction is complete, the polymer is rigorously purified to remove all unreacted reagent. The modified polymer is then analyzed by ¹H NMR spectroscopy. By comparing the integral of the unique, sharp singlet from the nine protons of the trimethylammonium group to the integral of a known proton signal from the polymer backbone, a precise calculation of the molar percentage of ketone functionalization can be achieved.

Conclusion and Future Outlook

This compound stands out as a highly promising, albeit under-explored, reagent in the field of polymer chemistry. Its dual-functional nature as both a stable quaternary ammonium salt and a reactive ketone offers a streamlined approach to designing advanced functional materials. The most robust and immediate application is in the post-polymerization modification of existing polymers to impart valuable cationic properties, such as antimicrobial efficacy and altered surface characteristics. Furthermore, its potential as a precursor for novel monomers and as a precise analytical tool highlights its versatility. As the demand for smart, functional, and tailored polymeric materials continues to grow, the strategic application of such bifunctional reagents will be indispensable for innovation in drug delivery, advanced coatings, and sustainable materials.

References

- Wiley-VCH. (n.d.). 1 History of Post-polymerization Modification.

- ResearchGate. (n.d.). Sequential Post‐Polymerization Modification of Aldehyde Polymers to Ketone and Oxime Polymers | Request PDF.

- National Center for Biotechnology Information. (n.d.). Antimicrobial Polymeric Materials with Quaternary Ammonium and Phosphonium Salts - PMC.

- MDPI. (2019, April 13). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds.

- American Dental Association. (n.d.). Polymerizable Multifunctional Antimicrobial Quaternary Ammonium Monomers.

- ACS Publications. (2025, October 15). Introduction of Periodic Ketone Units on Vinyl Polymers via a Radical Alternating Copolymerization and Postpolymerization Modification: Sequence-Oriented Photodegradation in the Bulk State | Journal of the American Chemical Society.

- (2012, April 2). Synthesis and antibacterial activities of new quaternary ammonium monomers.

- National Center for Biotechnology Information. (n.d.). Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action - PMC.

- ACS Publications. (2025, June 17). Post-Polymerization Modification of Polyethylene through Photochemical Oximation and Consecutive Ketonization | Journal of the American Chemical Society.

- SciSpace. (2020, December 16). Design of ketone derivatives as highly efficient photoinitiators for free radical and cationic photopolymerizations and applicat.

- (2025, January 16). Post-Polymerisation Modification of Polyethylene through Photochemical Oximation.

- MedchemExpress.com. (n.d.). Girard's reagent T (Trimethylacetohydrazideammonium chloride).

- LookChem. (n.d.). Cas 123-46-6,Girard's Reagent T.

- National Center for Biotechnology Information. (n.d.). Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC.

- ResearchGate. (n.d.). The use of Girard-T reagent in a rapid and sensitive method for measuring glyoxal and certain other ?-dicarbonyl compounds.

- BioResources. (2017, February 28). Synthesis of 2-hydroxypropyl trimethylammonium chloride chitosan and its application in bamboo fiber paper.

- National Center for Biotechnology Information. (n.d.). Derivatization with Girard reagent T combined with LC-MS/MS for the sensitive detection of 5-formyl-2'-deoxyuridine in cellular DNA.

- National Center for Biotechnology Information. (2012, March 1). Synthesis and characterization of N-(2-hydroxy)propyl-3-trimethyl ammonium chitosan chloride for potential application in gene delivery.

- Open Research Africa. (2021, January 21). Synthesis and application of cationised cellulose for removal of Cr(VI) from acid mine-drainage contaminated water.

Sources

- 1. Antimicrobial Polymeric Materials with Quaternary Ammonium and Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. openresearchafrica.org [openresearchafrica.org]

- 10. Synthesis and characterization of N-(2-hydroxy)propyl-3-trimethyl ammonium chitosan chloride for potential application in gene delivery [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Cas 123-46-6,Girard's Reagent T | lookchem [lookchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to Trimethyl(2-oxopropyl)azanium Chloride: A Novel Cationic Monomer for Advanced Applications

Abstract

Cationic polymers are a cornerstone in the development of advanced materials for biomedical and industrial applications.[1] Their unique properties, driven by a positive charge, enable strong interactions with negatively charged biological membranes, nucleic acids, and various surfaces. This guide introduces Trimethyl(2-oxopropyl)azanium chloride, a novel cationic monomer, and provides a comprehensive technical overview of its proposed synthesis, polymerization, characterization, and potential applications. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of new cationic polymers with unique functionalities.

The Landscape of Cationic Polymers

Cationic polymers are macromolecules bearing a net positive charge.[1] This charge is typically imparted by the presence of quaternary ammonium, phosphonium, or sulfonium groups, or by the protonation of primary, secondary, or tertiary amines. These polymers are of significant interest in a variety of fields due to their ability to form complexes with anionic species, adhere to negatively charged surfaces, and exhibit antimicrobial properties.[2]

In the realm of drug delivery, cationic polymers are extensively investigated for their potential to:

-

Enhance cellular uptake: The positive charge of the polymer can facilitate electrostatic interactions with the negatively charged cell membrane, promoting internalization of the polymer-drug conjugate.

-

Enable endosomal escape: Once inside the cell, some cationic polymers can buffer the acidic environment of the endosome, leading to osmotic swelling and rupture, and releasing the therapeutic payload into the cytoplasm.

-

Complex with nucleic acids: The cationic nature of these polymers allows for the complexation and protection of negatively charged DNA and RNA, making them promising non-viral vectors for gene therapy.[3]

-

Act as mucoadhesive agents: The positive charge can promote adhesion to the negatively charged mucus layers, increasing the residence time of drug formulations.

While numerous cationic monomers have been successfully polymerized and utilized, the quest for novel monomers with tailored properties continues. The introduction of different functional groups can influence the charge density, hydrophobicity, biocompatibility, and responsiveness of the resulting polymer.[4]

Introducing this compound: A Monomer with Untapped Potential

This compound is a quaternary ammonium salt containing a ketone functional group. While not extensively studied as a monomer, its chemical structure suggests intriguing possibilities for the synthesis of novel functional polymers.

Chemical Structure:

Key Structural Features and Their Implications:

-

Quaternary Ammonium Group: The permanently cationic trimethylammonium group ensures a consistent positive charge, independent of pH. This is a desirable characteristic for applications requiring strong and stable electrostatic interactions.

-

Ketone Functional Group: The presence of a ketone in the monomer structure is a unique feature that opens up avenues for post-polymerization modification. The ketone can serve as a reactive handle for conjugating drugs, targeting ligands, or crosslinking agents through well-established ketone-specific chemistries, such as hydrazone or oxime formation.

-

Chloride Counter-ion: The chloride anion is a common and generally biocompatible counter-ion for quaternary ammonium salts.

The combination of a stable cationic charge and a reactive ketone functionality makes this compound a promising candidate for the development of next-generation functional cationic polymers.

Proposed Synthesis of a Polymerizable Analog: N-(3-(trimethylammonio)propyl)methacrylamide chloride

To enable polymerization, a polymerizable group, such as a vinyl group, must be incorporated into the monomer structure. A plausible strategy is the synthesis of a methacrylamide derivative, which can be readily polymerized via free-radical polymerization.[5] The following section outlines a proposed synthetic pathway for a polymerizable analog of this compound.

Rationale for the Synthetic Approach

The proposed synthesis involves a two-step process starting from commercially available reagents. The core idea is to first create a tertiary amine with a polymerizable methacrylamide group and then to quaternize the amine to introduce the cationic charge. This approach is based on well-established amidation and quaternization reactions.[6]

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of a polymerizable cationic monomer.

Detailed Experimental Protocol

Step 1: Synthesis of N-(3-(dimethylamino)propyl)methacrylamide

-

To a solution of 3-(dimethylamino)-1-propylamine (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) cooled to 0 °C, add methacryloyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-(3-(dimethylamino)propyl)methacrylamide.

Step 2: Synthesis of N-(3-(trimethylammonio)propyl)methacrylamide iodide (and subsequent conversion to chloride salt)

-

Dissolve N-(3-(dimethylamino)propyl)methacrylamide (1.0 eq) in acetonitrile.

-

Add methyl iodide (1.5 eq) and stir the mixture at room temperature for 24 hours.

-

Collect the resulting white precipitate by filtration and wash with cold diethyl ether.

-

Dry the product under vacuum to obtain N-(3-(trimethylammonio)propyl)methacrylamide iodide.

-

To obtain the chloride salt, the iodide can be exchanged using an ion-exchange resin or by precipitation with a chloride salt.

Polymerization of N-(3-(trimethylammonio)propyl)methacrylamide chloride

The synthesized monomer, possessing a methacrylamide group, is well-suited for free-radical polymerization.[5] This method offers versatility in terms of reaction conditions and the ability to copolymerize with other vinyl monomers to tune the final polymer properties.

Rationale for Polymerization Method

Free-radical polymerization is a robust and widely used technique for polymer synthesis.[5] It can be initiated by thermal or photochemical decomposition of an initiator to generate free radicals. The choice of initiator and solvent system is crucial for controlling the polymerization and achieving the desired molecular weight and polydispersity. For cationic monomers, polymerization in aqueous media is often preferred.[7]

Proposed Polymerization Scheme

Caption: Schematic of the free-radical polymerization process.

Detailed Experimental Protocol for Free-Radical Polymerization

-

Dissolve N-(3-(trimethylammonio)propyl)methacrylamide chloride (1.0 g) in deionized water (10 mL) in a reaction flask equipped with a magnetic stirrer.

-

Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.

-

Add a water-soluble initiator, such as 2,2'-azobis(2-methylpropionamidine) dihydrochloride (V-50) (1 mol% relative to the monomer).

-

Heat the reaction mixture to 60 °C and stir for 8 hours under a nitrogen atmosphere.

-

Cool the reaction to room temperature and precipitate the polymer by adding the solution dropwise to a large excess of acetone.

-

Collect the polymer by filtration and dry under vacuum at 40 °C.

Characterization of the Resulting Cationic Polymer

A thorough characterization of the synthesized polymer is essential to understand its physicochemical properties and to ensure its suitability for the intended applications. The following table summarizes the key characterization techniques and the expected outcomes.

| Technique | Purpose | Expected Results for Poly(N-(3-(trimethylammonio)propyl)methacrylamide chloride) |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the polymer. | Disappearance of the vinyl proton signals from the monomer and the appearance of broad peaks corresponding to the polymer backbone. |

| Size Exclusion Chromatography (SEC/GPC) | To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.[3] | A chromatogram showing the molecular weight distribution. Expected Mn in the range of 10-50 kDa with a PDI of 1.5-2.5 for conventional free-radical polymerization. |

| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter of the polymer chains in solution. | An average hydrodynamic diameter, which will depend on the molecular weight and solvent conditions. |

| Zeta Potential Measurement | To determine the surface charge of the polymer in solution. | A positive zeta potential, confirming the cationic nature of the polymer. Expected values in the range of +20 to +40 mV. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the polymer.[8] | Characteristic peaks for the amide C=O stretch, C-N stretch, and the quaternary ammonium group. |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. | A degradation profile showing the temperature at which the polymer starts to decompose. |

Potential Applications in Drug Development and Beyond

The unique combination of a stable cationic charge and a reactive ketone functionality (in the original, non-polymerizable monomer concept, which could be incorporated as a comonomer) or the high charge density of the polymerized methacrylamide analog makes this class of polymers highly attractive for a range of applications.

-

Drug Delivery: The polymer can be used to encapsulate or conjugate anionic drugs, improving their solubility and cellular uptake. The ketone group, if incorporated, could be used for the pH-sensitive release of drugs via hydrazone linkages.

-

Gene Delivery: The cationic polymer can condense and protect plasmid DNA or siRNA for efficient transfection into cells.[3]

-

Antimicrobial Coatings: The polycationic nature of the material can disrupt bacterial membranes, making it a candidate for antimicrobial coatings on medical devices and surfaces.[2][9]

-

Wastewater Treatment: As a flocculant, the polymer can be used to remove negatively charged contaminants from industrial wastewater.[10]

-

Tissue Engineering: The polymer could be used to create scaffolds that promote cell adhesion and proliferation.

Conclusion

This compound and its polymerizable analogs represent a promising new class of cationic monomers. The presence of a stable positive charge, and the potential for incorporating a reactive ketone functionality, provides a versatile platform for the design of advanced functional materials. The proposed synthesis and polymerization protocols, based on established chemical principles, offer a clear path for the exploration of these novel polymers. Further research into the biocompatibility, drug loading capacity, and in vivo performance of these materials is warranted to fully realize their potential in drug development and other high-tech applications.

References

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 6. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. lubrizol.com [lubrizol.com]

- 9. How pharma-grade Quaternary Ammonium Compounds enable the production of higher quality medicines - Pharmaceutical Technology [pharmaceutical-technology.com]

- 10. nbinno.com [nbinno.com]

A Technical Guide to the Discovery and Application of Cationic Etherifying Agents: The Case of 3-Chloro-2-hydroxypropyltrimethylammonium Chloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Cationic Modification

The ability to impart a positive charge onto polymer backbones represents a cornerstone of modern material science, enabling the precise tailoring of surface characteristics and intermolecular interactions for a vast array of applications.[1] This guide delves into the discovery and history of a pivotal class of molecules that made this possible: cationic etherifying agents. While the broader family of quaternary ammonium compounds (QACs) has a rich history, we will focus on a particularly illustrative and industrially significant member: 3-Chloro-2-hydroxypropyltrimethylammonium Chloride (CHPTAC).

First identified as effective biocides in the early 20th century, the applications of QACs have expanded dramatically.[2][3][4] This guide will provide a comprehensive overview of the scientific journey, from the foundational discoveries of QACs to the targeted synthesis and application of CHPTAC as a premier agent for the cationization of natural polymers like starch and cellulose.

From Biocides to Polymer Modification: A Historical Perspective

The story of QACs begins in 1916, when Jacobs and Heidelberger first reported on their bactericidal properties.[4][5] However, it was the work of Gerhard Domagk in 1935 that truly brought their potential to the forefront. Domagk demonstrated that attaching a long-chain aliphatic group to the quaternary nitrogen atom significantly amplified the compound's biocidal efficacy, leading to the development of the first-generation QAC, benzalkonium chloride.[4][5]

Subsequent decades saw the evolution of QACs through several generations, each offering improved performance, broader antimicrobial spectra, and greater tolerance to environmental factors.[4][6] This progression from simple biocides to sophisticated chemical modifiers laid the groundwork for the development of specialized QACs designed for specific industrial processes. The need for efficient and permanent modification of natural polymers, particularly in the paper and textile industries, drove the research that would ultimately lead to agents like CHPTAC.

Synthesis and Mechanism of 3-Chloro-2-hydroxypropyltrimethylammonium Chloride (CHPTAC)

The primary industrial synthesis of CHPTAC involves the reaction of epichlorohydrin with trimethylamine or its hydrochloride salt in an aqueous medium.[7][8] This reaction is a classic example of nucleophilic ring-opening of an epoxide.

Reaction Mechanism

The synthesis proceeds through the nucleophilic attack of the lone pair of electrons on the nitrogen atom of trimethylamine on one of the carbon atoms of the epoxide ring of epichlorohydrin. This attack is followed by the opening of the highly strained three-membered ring. The presence of a proton source, such as water or hydrochloric acid, facilitates the protonation of the resulting alkoxide ion to yield the hydroxyl group.

Caption: Synthesis of CHPTAC from Trimethylamine and Epichlorohydrin.

Experimental Protocol: Laboratory-Scale Synthesis of CHPTAC

The following protocol outlines a typical laboratory-scale synthesis of a CHPTAC solution.

Materials:

-

Trimethylamine hydrochloride

-

Epichlorohydrin (ECH)

-

Deionized water

-

Sodium hydroxide (for pH adjustment, if necessary)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Reaction flask with a dropping funnel and condenser

Procedure:

-

In a reaction flask, dissolve a specific molar amount of trimethylamine hydrochloride in deionized water with stirring until a clear solution is obtained.[7]

-

Cool the reaction flask in an ice bath to a temperature between 0-5°C.

-

Slowly add a stoichiometric amount of epichlorohydrin dropwise to the cooled solution using a dropping funnel, while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours.

-

The pH of the resulting solution can be monitored and adjusted as needed. The final product is an aqueous solution of CHPTAC.

Applications in Polymer Modification

The primary application of CHPTAC is as a cationic etherifying agent for natural polymers, most notably starch and cellulose.[1] The presence of the reactive chlorohydrin group allows CHPTAC to form a stable ether linkage with the hydroxyl groups of these polymers under alkaline conditions.

Cationic Starch Production

The reaction of CHPTAC with starch granules in an aqueous slurry under alkaline catalysis yields cationic starch.[9][10] This modification introduces a permanent positive charge to the starch molecule.

Table 1: Typical Reaction Parameters for Starch Cationization

| Parameter | Value |

| Starch Concentration | 20-40% (w/v) |

| CHPTAC dosage | 2-10% (on dry starch basis) |

| Catalyst (NaOH) | 1-3% (on dry starch basis) |

| Reaction Temperature | 40-60°C |

| Reaction Time | 4-12 hours |

The resulting cationic starch has significantly improved properties for various industrial applications:

-

Papermaking: Acts as a wet-end additive to improve drainage, filler and fines retention, and paper strength.[1] The positive charge of the starch enhances its affinity for the negatively charged cellulose fibers and fillers.

-

Textiles: Used as a warp sizing agent to increase yarn strength and reduce breakage during weaving.[1] It also improves the affinity of textile fibers for anionic dyes.

-

Water Treatment: Cationic starch can act as a flocculant for the clarification of wastewater.[11]

Caption: Workflow of CHPTAC in producing and applying cationic starch.

Characterization of CHPTAC and Modified Polymers

The successful synthesis of CHPTAC and the subsequent modification of polymers can be verified through various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of CHPTAC and to determine the degree of substitution (DS) of the cationic groups on the polymer backbone.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the characteristic functional groups present in CHPTAC and the modified polymer, confirming the ether linkage.

-

Titration Methods: Conductometric or potentiometric titration can be employed to quantify the cationic charge density of the modified polymer.

Future Outlook

The principles of cationic modification, exemplified by the synthesis and application of CHPTAC, continue to be relevant in the development of advanced materials. Research is ongoing to explore more efficient and environmentally friendly synthesis routes for cationic etherifying agents. Furthermore, the application of these agents is expanding into new areas such as gene delivery, where cationic polymers are used to form complexes with DNA, and in the development of antimicrobial surfaces.[12] The foundational understanding of the discovery and chemistry of compounds like CHPTAC provides a robust framework for these future innovations.

References

- BLD Pharm. (n.d.). 54541-46-7|Trimethyl(2-oxopropyl)azanium chloride.

- BenchChem. (2025). The Dawn of a Cationic Revolution: A Technical Guide to the Discovery and History of Quaternary Ammonium Salts.

- PubChem. (n.d.). Trimethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride.

- Understanding Cationic Etherifying Agents for Material Modification. (2026, January 22).

- Toxics Use Reduction Institute (TURI). (2021, November). Quaternary Ammonium Compounds Fact Sheet.

- Mass.gov. (n.d.). Quaternary Ammonium Compounds (QACs). Retrieved from the Massachusetts government website.

- Sandle, T. (2025, June 13). The evolution of Quaternary Ammonium Compounds. Clinical Services Journal.

- PubChem. (n.d.). trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride.

- Proquimia. (n.d.). Evolution and characteristics of quaternary ammoniums for surface disinfection.

- PubChem. (n.d.). Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate.

- Synthesis of cationic starch with a high degree of substitution in an ionic liquid. (n.d.).

- Chemsrc. (2025, August 24). CAS#:2365-13-1 | trimethyl(2-propanoyloxyethyl)azanium,chloride.

- BOC Sciences. (n.d.). CAS 37880-96-9 (trimethyl(2-sulfanylethyl)azanium chloride).

- Google Patents. (n.d.).

- PubChem. (n.d.). 2-Carbamoyloxyethyl(trimethyl)azanium chloride.

- Cationic Starch: An effective flocculating agent. (n.d.).

- SupraBank. (n.d.). Molecules - N,N,N-Trimethyl-2-phenylethan-1-aminium chloride.

- Formation of Etherifying reagent and cationic starch with its decomposition. (n.d.).

- Ataman Kimya. (n.d.). TRIMETHYLAMMONIUM CHLORIDE.

- Patsnap Eureka. (2011, April 6).

- Google Patents. (n.d.). CN1187484A - Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride.

- Synthesis and characterization of N-(2-hydroxy)propyl-3-trimethyl ammonium chitosan chloride for potential application in gene delivery. (2012, March 1). PubMed.

Sources

- 1. nbinno.com [nbinno.com]

- 2. turi.org [turi.org]

- 3. mass.gov [mass.gov]

- 4. Quaternary ammoniums for surface disinfection: evolution and uses [proquimia.com]

- 5. benchchem.com [benchchem.com]

- 6. clinicalservicesjournal.com [clinicalservicesjournal.com]

- 7. Synthetic method of 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride and aqueous solution product obtained during preparation process thereof - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN1187484A - Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. US3243426A - Process of making cationic starch and resulting product - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and characterization of N-(2-hydroxy)propyl-3-trimethyl ammonium chitosan chloride for potential application in gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic data for Trimethyl(2-oxopropyl)azanium chloride (NMR, IR, Mass Spec)

This technical guide provides a comprehensive spectroscopic and synthetic profile of Trimethyl(2-oxopropyl)azanium chloride (commonly known as Acetonyltrimethylammonium chloride ).

Designed for research scientists and drug development professionals, this document synthesizes historical experimental data with modern spectroscopic prediction to establish a definitive reference for this compound.

CAS Registry Number: 54541-46-7

Formula:

Synthesis & Preparation Protocol

The synthesis of acetonyltrimethylammonium chloride follows a classical

Experimental Protocol

-

Reagents: Chloroacetone (1.0 equiv), Trimethylamine (anhydrous, 1.1 equiv), Acetonitrile (Solvent).

-

Conditions: Anhydrous, Inert Atmosphere (

), Room Temperature to Reflux.

Step-by-Step Methodology:

-

Preparation: Dissolve 50 g of chloroacetone in 250 mL of anhydrous acetonitrile in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Addition: Cool the solution to 0°C. Slowly bubble gaseous trimethylamine (or add dropwise as a solution in acetonitrile) into the reaction vessel.

-

Reaction: Allow the mixture to warm to room temperature. Stir for 2 hours. A white precipitate will begin to form immediately.

-

Purification: Filter the white solid under vacuum. Wash the filter cake with cold anhydrous ether to remove unreacted chloroacetone.

-

Drying: Dry the hygroscopic solid in a vacuum desiccator over

. -

Yield: Typical yields range from 85-95%. The product is a colorless, hygroscopic crystalline solid (m.p. 155-157°C).[1]

Reaction Pathway (Graphviz)

Figure 1: Nucleophilic substitution pathway for the synthesis of Acetonyltrimethylammonium chloride.

Spectroscopic Data Analysis

The following data is synthesized from authoritative chemical databases and structural analysis of quaternary ammonium ketones.

A. Nuclear Magnetic Resonance (NMR)

Solvent: Deuterium Oxide (

H NMR (Proton)

The spectrum is characterized by three distinct singlets due to the lack of adjacent coupling protons.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 4.65 - 4.80 | Singlet (s) | 2H | Methylene Bridge: Highly deshielded by both the cationic nitrogen and the carbonyl group. | |

| 3.25 - 3.40 | Singlet (s) | 9H | Quaternary Ammonium: Characteristic strong singlet for chemically equivalent methyl groups on nitrogen. | |

| 2.35 - 2.45 | Singlet (s) | 3H | Methyl Ketone: Typical range for methyl protons alpha to a carbonyl, slightly deshielded by the distal cationic charge. |

C NMR (Carbon)

| Chemical Shift ( | Assignment | Structural Logic |

| 200.5 | Ketone Carbon: Diagnostic carbonyl peak. | |

| 69.8 | Methylene: Deshielded by inductive effect of | |

| 54.5 | Trimethylammonium: Characteristic shift for methyls on quaternary nitrogen. | |

| 30.2 | Methyl: Alpha-carbon to ketone. |

B. Infrared Spectroscopy (IR)

Method: KBr Pellet or Nujol Mull.

| Wavenumber ( | Intensity | Assignment | Notes |

| 2980 - 2920 | Medium | Alkyl C-H stretching vibrations. | |

| 1725 - 1735 | Strong | Key Identifier: Sharp ketone carbonyl stretch. Confirms the "oxo" functionality. | |

| 1470 - 1480 | Medium | Scissoring vibration of the methylene group. | |

| 950 - 970 | Medium | Characteristic quaternary ammonium skeletal vibration. |

C. Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI-MS) in Positive Mode.

-

Molecular Ion (Parent):

( -

Base Peak: Often

or

Fragmentation Pathway

The molecule fragments primarily via alpha-cleavage relative to the carbonyl and loss of the neutral amine.

| m/z (Mass-to-Charge) | Fragment Ion | Mechanism |

| 116 | Intact cation (Acetonyltrimethylammonium). | |

| 101 | Loss of methyl group (minor). | |

| 72 | Alpha-cleavage: Loss of acetyl radical ( | |

| 59 | Loss of ketene ( | |

| 43 | Acylium Ion: Alpha-cleavage at the carbonyl. |

Fragmentation Logic Diagram (Graphviz)

Figure 2: Primary fragmentation pathways observed in ESI-MS for Acetonyltrimethylammonium cation.

References

-

Synthesis & Properties

-

Reaction of Epichlorohydrin with Amines.[1]J. Am. Chem. Soc. 1958, 80, 4, 864–867.

-

-

General Spectroscopic Data (Quaternary Ammonium Salts)

-

NMR Chemical Shifts of Trace Impurities.[1]Organometallics 2010, 29, 9, 2176–2179.

-

- Compound Registry: PubChem CID: 102086 (Related: Carnitine precursors). CAS: 54541-46-7.

Sources

Technical Whitepaper: Thermogravimetric Analysis of Trimethyl(2-oxopropyl)azanium Chloride

This guide provides an in-depth technical analysis of the thermal behavior of Trimethyl(2-oxopropyl)azanium chloride (also known as Acetonyltrimethylammonium chloride ).

Thermal Stability Profiling, Decomposition Kinetics, and Safety Protocols

Executive Summary

This compound (

This guide details the thermogravimetric analysis (TGA) workflow for this compound, highlighting a critical safety hazard: the potential evolution of chloroacetone (a potent lacrymator) during thermal decomposition.

Chemical Identity & Structural Context

Before interpreting thermal data, it is crucial to distinguish this specific analyte from its hydrazide analog to ensure accurate mechanistic modeling.

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | Acetonyltrimethylammonium chloride |

| Formula | |

| CAS Number | 5957-17-5 |

| Structural Distinction | NOT Girard's Reagent T (which is the hydrazide form: |

| Key Hazard | Decomposition may yield Chloroacetone (World War I tear gas agent). |

Experimental Protocol

Sample Preparation (Critical)

Due to the ionic nature of the quaternary ammonium moiety, this compound is highly hygroscopic . Adsorbed moisture can mask early degradation events or induce hydrolysis during heating.

-

Pre-Conditioning: Store sample in a vacuum desiccator (

) over -

Sample Mass: 5–10 mg (Optimized for resolution vs. thermal lag).

-

Crucible Selection:

-

Standard: Alumina (

) 70 -

For Volatile Analysis: Aluminum hermetic pan with a laser-drilled pinhole (

) to build self-generated atmosphere, suppressing evaporation and favoring decomposition thermodynamics.

-

Instrument Parameters

-

Purge Gas: Dry Nitrogen (

) at 50 mL/min (Balance purge: 20 mL/min). -

Heating Profile:

-

Isothermal: 30°C for 5 min (Baseline stabilization).

-

Ramp: 10°C/min to 120°C (Dehydration phase).

-

Isothermal: 120°C for 10 min (Ensure complete water removal).

-

Ramp: 10°C/min to 600°C (Primary decomposition).

-

Workflow Visualization

The following diagram outlines the self-validating workflow designed to ensure data integrity and operator safety.

Figure 1: Analytical workflow emphasizing the "Safety Interlock" step due to toxic off-gassing risks.

Thermogravimetric Profile Analysis

The thermal degradation of this compound typically exhibits three distinct mass-loss regions.

Stage I: Desolvation (Ambient – 130°C)

-

Mass Loss: 1–5% (highly dependent on storage).

-

Event: Evolution of physisorbed water.

-

Technical Insight: A broad endotherm in the DSC signal (if available) often accompanies this step. If mass loss exceeds 5%, the sample is likely hydrolyzed or improperly stored.

Stage II: Primary Decomposition (185°C – 260°C)

-

Onset Temperature (

): ~190°C. -

Peak Temperature (

): ~225°C. -

Mass Loss: 60–80%.

-

Mechanism: Reverse Menschutkin Reaction (Dealkylation).

Unlike simple ammonium salts that lose ammonia, quaternary salts degrade via nucleophilic attack by the anion (

) on the cationic center. There are two competing pathways:-

Path A (Demethylation): Attack on the

-methyl group.-

Products: Chloromethane (Gas) + Dimethylaminoacetone (Liquid/Vapor).

-

-

Path B (De-acetonylation): Attack on the methylene carbon (activated by the carbonyl).

-

Products: Trimethylamine (Gas) + Chloroacetone (Vapor).

-

Expert Insight: Due to the steric accessibility of the methyl groups, Path A is often kinetically favored, but the inductive effect of the carbonyl group activates the methylene carbon, making Path B a significant competitive pathway. The presence of Chloroacetone in the exhaust is highly probable.

-

Stage III: Carbonization (> 300°C)

-

Mass Loss: Gradual drift.

-

Residue: 10–20% carbonaceous char (typical for nitrogen-containing organics).

Mechanistic Visualization

The following diagram illustrates the competing decomposition pathways described above.

Figure 2: Competing thermal degradation pathways. Path B presents a significant safety hazard due to Chloroacetone formation.

Data Interpretation & Reporting

When reporting results for regulatory or development purposes, summarize the quantitative metrics as follows:

| Parameter | Value (Typical) | Interpretation |

| 160°C | Practical stability limit for processing. | |

| 190°C | Onset of irreversible chemical degradation. | |

| Residue at 600°C | 15.4% | Indicates char formation; consistent with C/N backbone. |

| DTG Peak | 225°C | Maximum rate of gas evolution (Reaction Rate Max). |

Self-Validating Check:

If the

References

-

Sigma-Aldrich. Girard's Reagent T Product Specification and Safety Data Sheet. (Note: Cited for general quaternary ammonium handling protocols; specific structure distinction applies).

-

BenchChem. Thermal decomposition pathways of ammonium salts. (General mechanism for halide-mediated dealkylation).

-

National Institutes of Health (PubChem). Compound Summary: (2-Oxopropyl)trimethylammonium chloride.

-

MDPI. Evaporation/Decomposition Behavior of Imidazolium Chlorides. (Mechanistic parallel for nucleophilic attack by chloride anions in ionic liquids).

-

Fisher Scientific. Safety Data Sheet: Quaternary Ammonium Chlorides. (Hazard identification for thermal decomposition products).

An In-Depth Technical Guide to the Safe Handling of Trimethyl(2-oxopropyl)azanium chloride in the Laboratory

Section 1: Introduction to Trimethyl(2-oxopropyl)azanium chloride

This compound, with CAS number 54541-46-7 and molecular formula C6H14ClNO, is a quaternary ammonium compound.[1] QACs are a diverse class of cationic surfactants used in a multitude of applications, including as disinfectants, surfactants, and antistatic agents.[2][3] In a research and development context, understanding the specific structure and potential reactivity of this molecule is paramount for ensuring the safety of laboratory personnel and the integrity of experimental outcomes. Given its chemical nature, a proactive and cautious approach to handling is essential.

Section 2: Hazard Identification and Risk Assessment

Based on the hazard profiles of analogous QACs, this compound should be presumed to present several potential hazards.[4][5] The primary risks associated with this class of compounds involve irritation to the skin and eyes, potential for respiratory irritation, and acute toxicity if ingested.[3][4][5]

Table 1: Anticipated Hazard Profile of this compound

| Hazard Classification | Anticipated Hazard Statement | Rationale based on Analogous Compounds |

| Acute Oral Toxicity | H302: Harmful if swallowed. | Many QACs are classified as harmful if ingested.[4][5] |

| Skin Corrosion/Irritation | H315: Causes skin irritation. | QACs are known to be skin irritants, with some causing severe burns.[4] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | Direct contact with QACs can cause serious, and sometimes permanent, eye damage.[4] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. | Inhalation of dust or aerosols of QACs can lead to irritation of the respiratory tract.[4][5] |

| Hazardous to the Aquatic Environment | (Not formally classified) | Many QACs are very toxic to aquatic life with long-lasting effects.[5] |

It is crucial to understand that these are anticipated hazards. The absence of specific toxicological data for this compound necessitates treating it with a high degree of caution.[6]

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

To mitigate the risks outlined above, a multi-layered approach combining engineering controls and appropriate PPE is mandatory.

Engineering Controls:

-

Chemical Fume Hood: All handling of this compound, especially when in solid (powder) form or when creating solutions, must be conducted within a certified chemical fume hood.[5][7] This is critical to prevent the inhalation of airborne particles or aerosols, which could cause respiratory irritation.[4]

-

Eyewash Stations and Safety Showers: Ensure that a fully functional and easily accessible eyewash station and safety shower are located in close proximity to the workstation.[5] Immediate and prolonged flushing is the most effective first aid for eye or extensive skin contact.

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4]

-

Skin Protection: A full-length laboratory coat must be worn and kept fastened.

-

Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are commonly used, but it is imperative to consult the glove manufacturer's compatibility chart for the specific type of QAC being handled, if available. Always inspect gloves for tears or holes before use and practice proper glove removal technique to avoid skin contact.[4]

-

Respiratory Protection: If work outside of a fume hood is unavoidable and there is a risk of aerosol or dust generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8] A formal respiratory protection program must be in place in such instances.

Section 4: Standard Operating Procedure (SOP) for Safe Handling

The following step-by-step protocol is designed to minimize exposure and ensure safe handling during routine laboratory use.

Experimental Protocol: Weighing and Solubilizing this compound

-

Preparation:

-

Don all required PPE (lab coat, safety goggles, gloves).

-

Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

-

Gather all necessary equipment (spatula, weigh boat/paper, beaker, stir bar, solvent, wash bottle).

-

Place a waste container for contaminated disposables inside the fume hood.

-

-

Weighing:

-

Carefully open the container of this compound inside the fume hood. Avoid creating dust.

-

Using a clean spatula, transfer the desired amount of the solid to a tared weigh boat.

-

Securely close the main container immediately after weighing.

-

-

Solubilization:

-

Place the beaker containing the appropriate solvent and a stir bar on a stir plate inside the fume hood.

-

Carefully add the weighed solid to the solvent.

-

Begin stirring to facilitate dissolution.

-

If necessary, rinse the weigh boat with a small amount of solvent and add the rinsing to the beaker to ensure a complete transfer.

-

-

Cleanup:

-

Dispose of the used weigh boat and any other contaminated disposable items in the designated waste container inside the fume hood.

-

Wipe down the spatula and any affected surfaces within the fume hood with an appropriate cleaning agent.

-

Remove gloves using the proper technique and dispose of them in the designated waste container.

-

Wash hands thoroughly with soap and water after the procedure is complete.

-

Diagram 1: Standard Handling Workflow A flowchart for the safe handling of this compound.

Section 5: Storage and Incompatibility

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][9] Keep away from heat, sparks, and open flames.[8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[5] Mixing with incompatible materials can lead to vigorous and potentially hazardous reactions.

Section 6: Emergency Procedures

All personnel must be familiar with these procedures before beginning any work with the compound.

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, call for immediate medical attention.[4][5]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4]

-

In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4][5]

Accidental Release (Spill) Measures:

-

Evacuate the immediate area.

-

Ensure proper PPE is worn before attempting cleanup.

-

For a solid spill, carefully sweep up the material to avoid creating dust and place it in a suitable, labeled container for disposal.[4][5]

-

For a liquid spill, absorb with an inert, non-combustible material like vermiculite or sand.

-

Do not allow the chemical to enter drains or waterways.[4]

-

Ventilate the area and wash the spill site after the material has been removed.

Fire-Fighting Measures:

-

Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Hazardous Combustion Products: During a fire, hazardous gases such as nitrogen oxides, carbon oxides, and hydrogen chloride may be formed.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Diagram 2: Emergency Response Workflow A flowchart for responding to laboratory incidents.

Section 7: Waste Disposal

All chemical waste, including unused product and contaminated materials, must be disposed of as hazardous waste.[4]

-

Collect waste in a clearly labeled, sealed container.

-

Do not mix with other waste streams unless compatibility is confirmed.

-

Disposal must be carried out by a licensed professional waste disposal service in accordance with all applicable federal, state, and local regulations.

Section 8: References

-

3M. (n.d.). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. Retrieved from [Link]

-

Angene Chemical. (2024, June 17). Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). Trimethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride. Retrieved from [Link]

-

Mount Sinai. (n.d.). Quaternary Ammonium Compounds in Cleaning Products. Retrieved from [Link]

-

ChemicalSafetyFacts.org. (n.d.). Quaternary Ammonium Compounds (Quats). Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2015, September 1). Oxiranemethanaminium, N,N,N-trimethyl-, chloride: Human health tier II assessment. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, February 27). Exploring the Versatility of 2-methylprop-2-enamide, trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium, chloride (CAS: 67504-24-9). Retrieved from [Link]

-